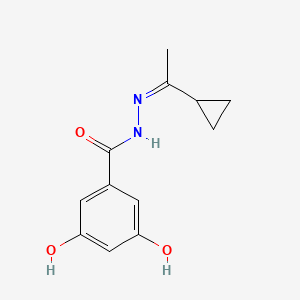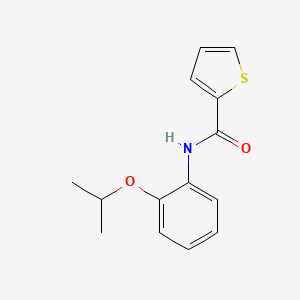![molecular formula C25H21FO6 B5361569 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate, also known as FAB-144, is a synthetic cannabinoid that has gained popularity as a research chemical in recent years. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of endocannabinoids in the human body. The purpose of
作用機序
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by this compound leads to a cascade of intracellular events that ultimately result in a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, regulation of appetite, and modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. Some of these effects include the modulation of neurotransmitter release, regulation of appetite, and modulation of pain perception. This compound has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate has several advantages as a research tool. It has high affinity and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the role of the endocannabinoid system in various diseases. However, this compound also has several limitations. It is a synthetic compound that has not been extensively studied in humans, and its long-term effects on the body are not well understood.
将来の方向性
There are several future directions for research on 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate. One area of research could focus on the development of more selective and potent agonists of the CB1 and CB2 receptors. Another area of research could focus on the development of this compound derivatives that have improved pharmacokinetic properties. Additionally, future research could investigate the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer, neurodegenerative disorders, and metabolic disorders.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity as a research tool in recent years. It has high affinity and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. This compound has a variety of biochemical and physiological effects on the body, making it a useful tool for studying the role of the endocannabinoid system in various diseases. However, this compound also has several limitations, and its long-term effects on the body are not well understood. Future research on this compound could focus on the development of more selective and potent agonists of the CB1 and CB2 receptors, the development of this compound derivatives with improved pharmacokinetic properties, and the potential therapeutic applications of this compound in the treatment of various diseases.
合成法
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate is synthesized through a multi-step process that involves the reaction of 2-(4-fluorophenyl)acetic acid with 5-methoxy-2-nitrobenzaldehyde to form 2-[3-(4-fluorophenyl)acryloyl]-5-methoxybenzaldehyde. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product, this compound. The purity of the compound can be verified through various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate has been used in various scientific research studies as a tool to study the endocannabinoid system. It has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. This compound has also been used in studies investigating the role of the endocannabinoid system in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders.
特性
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FO6/c1-29-19-10-11-20(21(27)12-6-16-4-8-18(26)9-5-16)23(15-19)32-25(28)17-7-13-22(30-2)24(14-17)31-3/h4-15H,1-3H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUNULNMKYQQMF-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5361486.png)
![5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine](/img/structure/B5361488.png)

![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)


![1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361521.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)



![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)